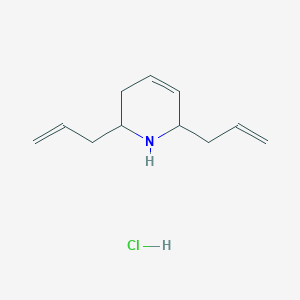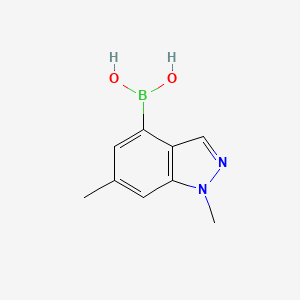
2,5-二氯吡啶-4-硼酸频哪醇酯
描述
科学研究应用
DYRK1A 抑制剂的合成
2,5-二氯吡啶-4-硼酸频哪醇酯用于合成新的吡啶并[4,5-b]吲哚-4-酮和吡啶并-3(2H)-酮类似物,这些类似物作为双特异性酪氨酸磷酸化调节激酶 1A (DYRK1A) 的抑制剂。 这些抑制剂在治疗唐氏综合征和阿尔茨海默病等神经系统疾病方面具有潜在的应用 .
交叉偶联反应
该化合物与芳基硼酸发生交叉偶联反应,反应由 [1,4-双-(二苯基膦)丁烷]二氯化钯(II) 等催化剂促进。 这种反应对于创建用于制药和先进材料的复杂分子至关重要 .
硼酸传感器分子
硼酸,包括 2,5-二氯吡啶-4-硼酸频哪醇酯之类的衍生物,用于开发可以检测顺式二醇的传感器分子。 这在医疗诊断和生物化学研究中对检测特定分析物具有重要意义 .
铃木-宫浦交叉偶联
铃木-宫浦反应是有机合成中广泛应用的方法,其中使用硼酸酯创建新的碳-碳键。 2,5-二氯吡啶-4-硼酸的频哪醇酯变体由于易于纯化和操作简单而特别有用 .
脱硼研究
研究频哪醇硼酸酯的脱硼反应,包括 2,5-二氯吡啶-4-硼酸频哪醇酯之类的化合物,对于理解反应机理和开发新的合成方法具有重要意义 .
蛋白质组学研究
作用机制
The mechanism of action of 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is not yet fully understood. However, it is believed that the compound binds to proteins and enzymes in the body, altering their function and leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to have a variety of biochemical and physiological effects on living organisms. In animal studies, 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to reduce inflammation, improve wound healing, and reduce oxidative stress. In human studies, 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to reduce pain, improve cognitive performance, and reduce fatigue.
实验室实验的优点和局限性
2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several advantages and limitations for lab experiments. One advantage of 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to have a variety of biochemical and physiological effects on living organisms, making it a useful tool for research in a variety of fields. However, 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is not without its limitations. For example, the mechanism of action of 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is not yet fully understood, and further research is needed to better understand its effects.
未来方向
The potential applications of 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are numerous, and there are many possible future directions for research. One potential future direction is to study the effects of 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on other organisms, such as plants, bacteria, and fungi. Additionally, further research could be done to better understand the mechanism of action of 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and its effects on living organisms. Other potential future directions include exploring the use of 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a catalyst or reagent in organic reactions and studying its effects on human health and disease.
属性
IUPAC Name |
2,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOZGFDFEKVFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660604 | |
| Record name | 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073353-98-6 | |
| Record name | 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)


![methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1461663.png)
amine](/img/structure/B1461664.png)
amine](/img/structure/B1461665.png)

![Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1461668.png)

amine](/img/structure/B1461672.png)
